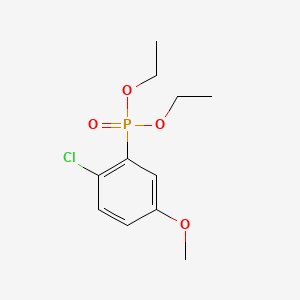
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, diethyl phosphite can react with 2-chloro-5-methoxybenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Hydrolysis: Phosphonic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting enzymes that interact with phosphorus-containing substrates.
Materials Science: It is employed in the synthesis of flame retardants and plasticizers.
Biological Studies: It is used to study enzyme mechanisms and as a probe for investigating biological phosphorus metabolism
Wirkmechanismus
The mechanism of action of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphorus-containing substrates. The compound can act as an inhibitor or a substrate mimic, thereby modulating the activity of these enzymes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl (2-methoxyphenyl)phosphonate
Comparison
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interaction with biological targets. Compared to Diethyl phosphonate, which lacks aromatic substitution, this compound offers more versatility in synthetic applications and potential biological activity .
Biologische Aktivität
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by its ability to interact with enzymes that recognize phosphorus-containing substrates. It can act as both an inhibitor and a substrate mimic , modulating enzymatic activity through pathways involving phosphorylation and dephosphorylation reactions, which are vital in numerous biological processes.
Key Chemical Reactions
- Substitution Reactions : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction : The phosphonate group can be oxidized to phosphonic acids or reduced to phosphines.
- Hydrolysis : Under acidic or basic conditions, the ester bonds can be hydrolyzed, yielding the corresponding phosphonic acid.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts on enzymes that are critical for cellular signaling and metabolism, potentially affecting processes like cell growth and apoptosis .
- Antitumor Activity : Research indicates that phosphonates can exhibit antitumor properties. Compounds structurally similar to this compound have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .
- Antifungal Properties : Some studies suggest that related phosphonates possess antifungal activities, inhibiting fungal cell growth by interfering with mitotic processes .
Table 1: Summary of Biological Activities
Research Applications
This compound serves as a valuable tool in various research fields:
- Medicinal Chemistry : It is used in the design of new pharmaceutical agents targeting specific metabolic pathways.
- Organic Synthesis : Acts as a building block for synthesizing more complex organophosphorus compounds.
- Biological Studies : Employed to investigate enzyme mechanisms and phosphorus metabolism in biological systems .
Eigenschaften
Molekularformel |
C11H16ClO4P |
|---|---|
Molekulargewicht |
278.67 g/mol |
IUPAC-Name |
1-chloro-2-diethoxyphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C11H16ClO4P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MFZSIJOXTXTPDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=CC(=C1)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















